

alpha-methylene adenosine monophosphate vs native AMP binding affinity

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Compound of Interest

Compound Name: *alpha-Methylene adenosine monophosphate*

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Technical Guide: -Methylene AMP vs. Native AMP Binding Affinity

Executive Summary

The precise quantification of binding affinity differences between native Adenosine 5'-monophosphate (AMP) and its

-methylene analogues (e.g., Adenosine 5'-methylphosphonate, ACP) is critical for structural biology and drug discovery.^{[1][2]} While native AMP acts as a ubiquitous metabolic signaler (activating AMPK) and substrate (for CD73),

-methylene variants are engineered to resist hydrolysis while retaining specific binding motifs.^[2]

Core Distinction:

- Native AMP: Contains a phosphoester bond (

).^{[1][2]} Highly susceptible to hydrolysis by nucleotidases (e.g., CD73, CD39).^{[1][2]}

- -Methylene AMP (ACP): Replaces the phosphate oxygen or modifies the

-position with a methylene (

) or methyl (

) group.^{[1][2]} This modification alters the pKa, electrostatics, and hydration shell, typically resulting in a 10-100x reduction in binding affinity for highly specific RNA aptamers, while often retaining micromolar affinity for protein kinases like AMPK, acting as a stable metabolic probe.^{[1][2]}

Chemical Architecture & Structural Mechanistics

To understand the binding differential, one must analyze the atomic-level substitution.^{[1][2]} The "alpha-methylene" modification fundamentally changes the electronics of the ligand.^{[1][2]}

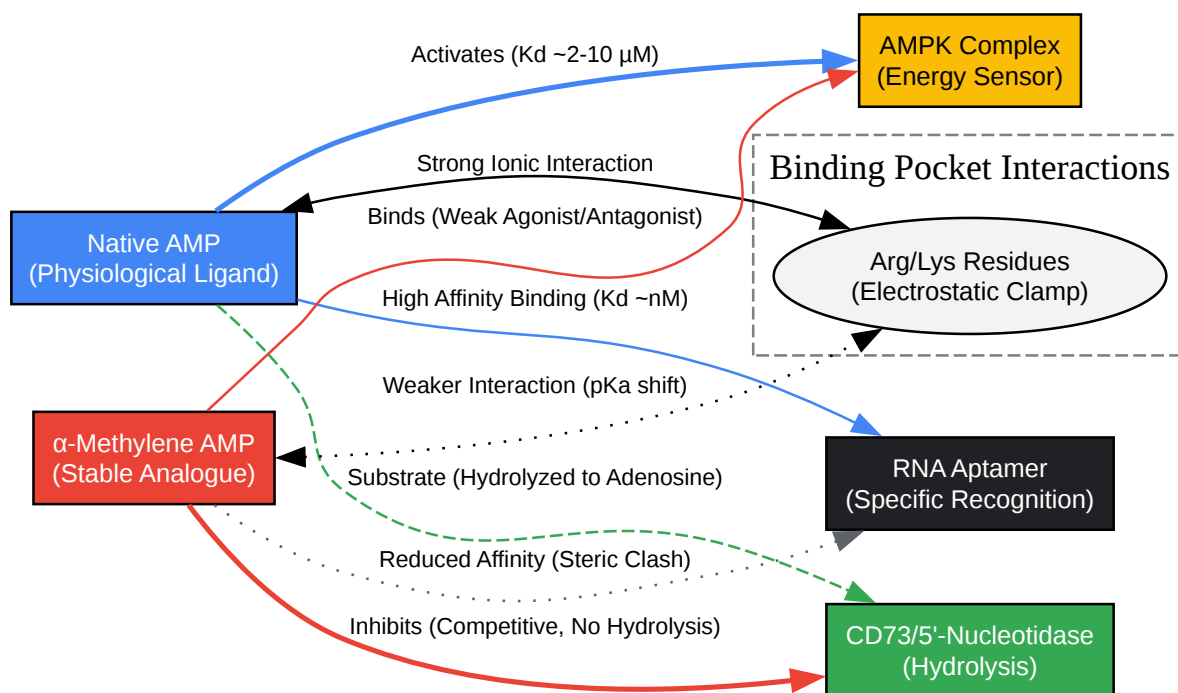
2.1 Structural Comparison

Feature	Native AMP	-Methylene AMP (Methylphosphonate)	Functional Consequence
Bond Type	Phosphoester ()	Phosphonate () or Methyl-Ester	Hydrolytic Stability: The bond is resistant to esterases/nucleotidases. ^{[1][2]}
pKa ()	~6.2 - 6.7	~7.5 - 8.0	Protonation State: At physiological pH (7.4), AMP is fully ionized (dianion), while the analogue may exist as a monoanion, reducing electrostatic capture. ^{[1][2]}
Geometry	Tetrahedral Phosphate	Distorted Tetrahedral	Steric Clash: The methyl group is bulkier than oxygen, potentially clashing with tight binding pockets (e.g., Arg fingers). ^{[1][2]}
H-Bonding	5'-Oxygen is an H-bond acceptor	Methylene/Methyl is hydrophobic	Affinity Loss: Loss of critical H-bonds with backbone amides often destabilizes the complex. ^{[1][2]}

2.2 Visualization of Signaling & Inhibition

The following diagram illustrates the divergent pathways of Native AMP (Signaling/Metabolism) versus the

-Methylene Analogue (Blockade/Probing).[2]



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Figure 1: Mechanistic divergence between Native AMP and

-Methylene AMP. The analogue resists CD73 hydrolysis but suffers affinity penalties in highly stereospecific pockets (Aptamers).[1][2]

Thermodynamics of Binding: Comparative Data

The binding affinity (

or

) varies significantly depending on the target.[1][2] The data below synthesizes findings from AMPK, CD73, and Aptamer studies.

3.1 Quantitative Binding Profile

Target System	Native AMP Affinity (/)	-Methylene AMP Affinity	Thermodynamic Insight
AMPK (-subunit)	1.6 - 10 M (Site 1/3)	> 50 M (Estimated)	AMPK relies on the phosphate charge for "Arg-finger" coordination.[1][2] The higher pKa of the phosphonate reduces the effective negative charge, weakening binding.[1][2]
CD73 (Nucleotidase)	~10 - 50 M ()	~1 - 100 nM (for AMP-CP*)	Note:[1][2] The ADP analogue (AMP-CP) is the potent inhibitor.[1] [2] The monophosphate analogue (ACP) binds weakly but is strictly non-hydrolyzable.[1] [2]
AMP RNA Aptamer	~6 - 10 M	> 1 mM (Drastic Loss)	RNA aptamers form an intricate H-bond network around the phosphate.[1][2] Replacing the 5'-O with -CH2- or -CH3 disrupts the hydration spine, collapsing affinity.[2]
A1 Adenosine Receptor	> 100 M (Weak)	Inert / Very Weak	Adenosine receptors prefer unphosphorylated adenosine; the

methylene group adds steric bulk without improving contacts.[1][2]

“

Critical Note on Nomenclature: In drug development literature, "Alpha-Methylene" often loosely refers to AMP-CP (

-methylene-ADP), which is a nanomolar CD73 inhibitor [1, 2].[1][2] Ensure you distinguish between the monophosphate (ACP) and the diphosphate (AMP-CP) in your experimental design.[1][2]

Experimental Protocols for Affinity Measurement

To validate these affinities in your own system, use the following self-validating protocols. Microscale Thermophoresis (MST) is recommended over SPR for small molecule nucleotides due to mass sensitivity issues.[1][2]

Protocol A: Microscale Thermophoresis (MST) for AMPK Binding

Objective: Determine

of

-Methylene AMP vs Native AMP for AMPK.

- Target Preparation:
 - Purify recombinant AMPK (heterotrimer).[1][2]
 - Label AMPK with a RED-NHS dye (Lysine reactive) at 10 M concentration.[1][2]

- Validation: Ensure Labeling Efficiency (DOL) is 0.5–1.0 to prevent steric hindrance at the CBS domain.
- Ligand Titration:
 - Native AMP: Prepare a 16-step serial dilution from 1 mM down to 30 nM in Assay Buffer (20 mM Tris pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 0.05% Tween-20).[1][2]
 - -Methylene AMP: Prepare a 16-step serial dilution from 10 mM down to 300 nM.[1][2]
Reasoning: The lower affinity requires a higher starting concentration to reach saturation.
[1][2]
- Measurement:
 - Incubate labeled protein (final 10 nM) with ligand dilutions for 15 min at RT.
 - Load into Monolith NT.115 capillaries.[1][2]
 - Run MST at 20% LED power, 40% MST power.
- Data Analysis:
 - Fit the thermophoretic depletion curves to the
model.[1][2]
 - Success Criterion: The signal-to-noise ratio must be >5.[1][2] If the analogue curve does not plateau, the
is likely > 5 mM.[1][2]

Protocol B: Competitive Enzymatic Assay (CD73 Inhibition)

Objective: Assess if

-Methylene AMP acts as a competitive inhibitor.

- Reaction Setup:
 - Substrate: 50

M etheno-AMP (fluorescent AMP analogue).[1][2]

- Enzyme: Recombinant CD73 (0.1 nM).[1][2]

- Inhibitor: Titrate

-Methylene AMP (0, 1, 10, 100

M).[2]

- Kinetics:

- Monitor fluorescence increase (Ex: 300 nm, Em: 410 nm) as etheno-AMP is converted to etheno-adenosine.

- Mechanism:[1][2][3][4][5] If

-Methylene AMP binds the active site, the initial velocity (

) of etheno-AMP hydrolysis will decrease.[2]

- Calculation:

- Plot

vs [Inhibitor] (Dixon Plot).[1][2]

- The intersection point gives

. [1][2]

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